Product packaging for Butyl chlorofluoroacetate(Cat. No.:CAS No. 368-34-3)

Butyl chlorofluoroacetate

Cat. No.: B1621434
CAS No.: 368-34-3
M. Wt: 168.59 g/mol
InChI Key: KXGUVXPIYLHEBH-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Ester Chemistry

Halogenated esters are a class of organic compounds characterized by the presence of one or more halogen atoms in their structure. researchgate.net These compounds are of significant interest due to the profound impact of halogenation on the chemical and physical properties of the ester. The introduction of electronegative halogens, such as fluorine and chlorine, can significantly alter the electron density distribution within the molecule, influencing its reactivity, polarity, and biological activity.

Specifically, α-haloesters like butyl chlorofluoroacetate, where the halogen is attached to the carbon atom adjacent to the carbonyl group, are particularly important synthetic intermediates. rsc.org The presence of the halogens enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. This reactivity is the basis for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The differential reactivity of the chlorine and fluorine atoms in this compound can also be exploited for selective chemical transformations.

Significance in Contemporary Chemical Sciences

The significance of this compound in modern chemical sciences lies in its utility as a versatile building block for the synthesis of more complex molecules. The incorporation of fluorine into organic molecules is a key strategy in medicinal chemistry and materials science, as it can enhance properties such as metabolic stability, binding affinity, and thermal stability. researchgate.net this compound provides a convenient means of introducing a fluorinated carbon center into a target molecule.

Research has demonstrated the use of similar chlorofluoroacetates in the synthesis of bioactive compounds. For instance, chlorofluoroacetamide-based structures have been investigated as covalent inhibitors for enzymes like the SARS-CoV-2 3CL protease. biorxiv.orgresearchgate.netnih.gov This suggests that this compound could serve as a precursor for developing novel therapeutic agents. The butyl ester group can also influence the compound's solubility and reactivity, offering advantages in specific synthetic contexts compared to its ethyl or methyl counterparts.

Overview of Research Domains

The application of this compound and its analogs spans several key research domains:

Organic Synthesis: The primary application of this compound is as a reagent in organic synthesis. It participates in reactions such as the Reformatsky reaction, where it reacts with aldehydes and ketones to form α-fluoro-β-hydroxy esters. rsc.orgethz.ch These products are valuable intermediates for the synthesis of various complex organic molecules. The compound can also be used as a derivatizing agent in analytical chemistry.

Pharmaceutical and Agrochemical Research: The introduction of fluorinated moieties is a common strategy in the design of new drugs and pesticides. researchgate.net The chlorofluoroacetyl group, which can be introduced using this compound, is a key component in the development of biologically active compounds. Research on related molecules suggests its potential in creating compounds with anti-inflammatory or antiviral properties. nih.gov

Polymer and Materials Science: Halogenated compounds are utilized in the modification and synthesis of polymers to impart desired properties such as flame retardancy, chemical resistance, and altered surface characteristics. rsc.orgmdpi.com While direct research on this compound in this area is not extensively documented, the reactivity of the α-haloester functionality makes it a candidate for grafting onto polymer backbones or for use as a monomer in polymerization reactions. ontosight.ai The development of advanced materials with tailored properties is an active area of research where such building blocks are valuable. journaljmsrr.comopenaccessjournals.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 368-34-3
Molecular Formula C6H10ClFO2
Molecular Weight 168.59 g/mol alfa-chemistry.com
Boiling Point 165-166 °C
Density 1.124 g/cm³
Refractive Index 1.4067

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10ClFO2 B1621434 Butyl chlorofluoroacetate CAS No. 368-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 2-chloro-2-fluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClFO2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGUVXPIYLHEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378461
Record name butyl 2-chloro-2-fluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368-34-3
Record name butyl 2-chloro-2-fluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Butyl Chlorofluoroacetate and Analogues

Direct Esterification and Related Approaches

The most conventional method for synthesizing esters is the direct esterification of a carboxylic acid with an alcohol. For butyl chlorofluoroacetate, this involves the reaction of chlorofluoroacetic acid with n-butanol. This acid-catalyzed equilibrium process, often referred to as Fischer esterification, typically requires a strong acid catalyst and the removal of water to drive the reaction toward the product.

Research into the esterification of acetic acid with butanol has explored various catalysts and conditions that are applicable to halogenated analogs. researchgate.net Brønsted acidic ionic liquids (BAILs) have emerged as efficient and reusable catalysts for this transformation. rsc.org Studies have shown that the acidity of the ionic liquid significantly influences the catalytic performance, with stronger acids leading to higher conversion rates. rsc.org For instance, BAILs with multiple –SO3H functional groups exhibit higher acidity and, consequently, greater catalytic activity. rsc.org The reaction conditions, such as temperature and reactant molar ratios, are crucial for optimizing the yield of the ester. researchgate.net

Table 1: Conditions for Direct Esterification of Acetic Acid with n-Butanol

CatalystReactant Ratio (Butanol:Acid)Temperature (°C)Conversion (%)Reference
Amberlyst 151:111080.5 researchgate.net
Brønsted Acidic Ionic Liquid (IL-5)Not specified80High rsc.org
Mineral AcidsVariedVariedVaried researchgate.net

A greener alternative to traditional methods employs acetonitrile (B52724) as a solvent, which avoids the use of hazardous chlorinated solvents. jove.com This modified Steglich esterification, using a carbodiimide (B86325) coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst such as DMAP (4-dimethylaminopyridine), provides high yields of esters without the need for chromatographic purification. jove.com

Advanced Synthetic Routes Utilizing Halogenated Acetate (B1210297) Precursors

More sophisticated methods for synthesizing this compound and its analogs involve the use of pre-halogenated starting materials, offering alternative pathways that can sometimes provide better yields or stereoselectivity.

Alkylation reactions provide a versatile route to halogenated esters. One such approach involves the alkylation of a suitable nucleophile with a halogenated acetate. For example, the synthesis of a fluoroacetyl sulfonium (B1226848) reagent, which serves as a precursor for carbene transfer reactions, begins with the alkylation of thiophenol using ethyl chlorofluoroacetate. nih.gov This highlights the reactivity of the chlorine atom in nucleophilic substitution.

Conversely, a salt of chlorofluoroacetic acid could be reacted with a butyl halide (e.g., butyl bromide or iodide) to form the ester, although this method is less common for simple esters compared to direct esterification. Another strategy could involve starting with a partially halogenated butyl ester, such as butyl chloroacetate (B1199739) or butyl fluoroacetate, and introducing the second halogen atom via a suitable halogenating agent.

Organometallic reagents are instrumental in forming carbon-carbon bonds and can be applied to the synthesis of complex fluoroalkylated compounds. While direct application to this compound is not widely documented, analogous syntheses provide insight. For instance, ethyl α-fluoro silyl (B83357) enol ether, a key intermediate for aldol (B89426) reactions to produce α-fluoro-β-hydroxy esters, can be synthesized from ethyl chlorofluoroacetate using magnesium or zinc. acs.org This demonstrates the use of metals to generate reactive organometallic intermediates from halogenated esters.

The development of decarbonylative coupling reactions using palladium catalysts allows for the formation of aryl-fluoroalkyl bonds from fluoroalkylcarboxylic acid-derived electrophiles and aryl organometallic reagents like aryl boronate esters. nih.govnih.gov These advanced methods show the potential of organometallic chemistry in constructing complex molecules containing fluoroalkyl groups.

Transition-metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org These methods are particularly relevant for synthesizing fluoroalkylated compounds. beilstein-journals.org

A metallaphotoredox method combining an iridium photocatalyst with a copper catalyst has been developed for the synthesis of fluoroalkyl arenes from boronic acids and fluorinated radical precursors like ethyl bromo-2-fluoroacetate. nih.gov This dual catalytic system operates under mild, room-temperature conditions and tolerates a wide range of functional groups. nih.gov Such cross-coupling reactions provide a powerful tool for attaching fluoroalkyl ester moieties to aromatic and heteroaromatic rings. mdpi.comescholarship.org Nickel-catalyzed Hiyama cross-coupling reactions have also been employed for the fluoroalkylation of arylsilanes, achieving excellent yields. mdpi.com

Table 2: Examples of Transition-Metal-Catalyzed Fluoroalkylation

Reaction TypeCatalyst SystemSubstratesProduct TypeReference
Photoredox/Copper Dual CatalysisIr(ppy)3 / (CuOTf)2·C6H5CH3Arylboronic acids + Ethyl bromo-2-fluoroacetateα-Aryl-α-fluoroethyl ester nih.gov
Nickel-Catalyzed Hiyama CouplingNi(dme)Cl2 / CsFArylsilanes + Fluoroalkyl sourceMonofluoroalkylated arenes mdpi.com
Palladium-Catalyzed Decarbonylative Fluoroalkylation(SPhos)PdAryl boronate esters + Difluoroacetyl fluorideDifluoromethylated arenes nih.gov

Radical chemistry offers unique pathways for the synthesis of halogenated compounds. The generation of fluoroalkyl radicals from readily available precursors allows for their addition to various organic molecules. conicet.gov.aracs.org An operationally simple method for the hydrochlorofluoromethylation of unactivated alkenes uses chlorofluoroacetic acid as the source of the chlorofluoromethyl radical (•CHFCl) under visible light activation. researchgate.netresearchgate.netdoi.org This radical can then add across a double bond, providing a direct route to 1-chloro-1-fluoroalkanes which are versatile synthetic intermediates. researchgate.netdoi.org

This approach is part of a broader strategy of radical difunctionalization of alkenes, which can install two functional groups across a double bond. chinesechemsoc.org The reactivity of the generated radical and the nature of the alkene substrate determine the outcome of the reaction. rsc.org These methods are advantageous due to their mild conditions and high functional group tolerance.

Green Chemistry and Sustainable Synthesis Considerations for Halogenated Esters

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. For the synthesis of halogenated esters, several green approaches have been investigated.

The use of photocatalysis represents a significant advancement. rsc.org Visible light-mediated reactions, such as the hydrochlorofluoromethylation of alkenes using chlorofluoroacetic acid, avoid the need for high temperatures or harsh reagents. researchgate.netresearchgate.net Similarly, organophotoredox catalysis has been used for the synthesis of β-fluorocarboxylic esters in environmentally benign solvents like ethanol. rsc.org

Catalyst choice is another key aspect. The use of reusable catalysts like Brønsted acidic ionic liquids for esterification reactions minimizes waste compared to stoichiometric mineral acid catalysts. rsc.org Furthermore, developing synthetic methods in greener solvents, such as replacing chlorinated solvents with acetonitrile for esterification, reduces the environmental impact of the process. jove.com N-haloimides have also been explored as bifunctional reagents for the halogenation of alcohols in catalyst- and oxidant-free conditions, presenting a more sustainable pathway for introducing halogens. rsc.org

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce environmental impact by eliminating the use of volatile and often hazardous organic solvents. rsc.orgeurocarb2025.com These methods can also offer benefits such as increased reaction rates, higher yields, and simplified purification procedures. chemicalbook.com Several strategies have been explored for the synthesis of esters under solvent-free conditions, which are applicable to the formation of this compound.

One common approach is the direct esterification of a carboxylic acid with an alcohol. While specific studies on the solvent-free synthesis of this compound from chlorofluoroacetic acid and butanol are not extensively detailed in the literature, analogous reactions provide significant insights. For instance, the esterification of monochloroacetic acid with n-butanol has been successfully carried out using a solid-supported heteropoly acid (tungstophosphoric acid on SBA-15) as a recyclable catalyst. researchgate.net This method avoids the use of corrosive liquid mineral acids and allows for easy separation of the catalyst from the reaction mixture.

Another innovative solvent-free technique involves the use of high hydrostatic pressure to promote reactions that are otherwise slow or require catalysts. beilstein-journals.org This method has been applied to the esterification of various carboxylic acids, demonstrating that high pressure can facilitate the reaction in the absence of both a solvent and a catalyst, yielding the desired ester and water as the only byproduct. beilstein-journals.org

Enzymatic catalysis with immobilized lipases presents another green and efficient route for ester synthesis in solvent-free systems. rsc.orgmdpi.com In such setups, the reactants themselves form the reaction medium. The molar ratio of the acid to the alcohol is a critical parameter that influences the reaction's thermodynamics and kinetics. rsc.org This biocatalytic approach is known for its high selectivity and mild reaction conditions.

Furthermore, co-melting of solid reactants can create a homogenous reaction phase without the need for a solvent. This has been demonstrated in the synthesis of sucrose (B13894) esters, where a mixture of solid sucrose, a fatty acid methyl ester, and a base, when combined with a metal soap like magnesium stearate, forms a molten paste at elevated temperatures, allowing the reaction to proceed efficiently. assemblingsugars.fr

Microwave irradiation has also emerged as a powerful tool for accelerating solvent-free reactions. researchgate.net The direct interaction of microwaves with the reactants can lead to rapid heating and significantly reduced reaction times compared to conventional heating methods. researchgate.net

Table 1: Exemplary Solvent-Free Esterification of an Analogous Chloroacetate

ReactantsCatalystReaction ConditionsYieldReference
Monochloroacetic Acid and n-ButanolTungstophosphoric acid on SBA-15130°C, 5 h, Molar ratio (alcohol:acid) 1.3:1, 2.0 wt% catalyst>98% researchgate.net

Photoredox Activation Strategies

Visible-light photoredox catalysis has become a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions by leveraging the energy of light. guidechem.combeilstein-journals.org This methodology often utilizes photocatalysts, such as iridium or ruthenium complexes, or organic dyes, which upon light absorption can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. beilstein-journals.orgbeilstein-journals.org These strategies have been applied to the synthesis and functionalization of α-haloesters.

While the direct photoredox synthesis of this compound from simpler precursors is not prominently documented, analogous transformations involving ethyl chlorofluoroacetate highlight the potential of this approach. For instance, a nickel/photoredox dual catalytic system has been developed for the cross-coupling of ethyl chlorofluoroacetate with aryl bromides. researchgate.net This reaction demonstrates that the C-Cl bond in the chlorofluoroacetate can be selectively activated to participate in cross-coupling reactions, leading to the formation of α-aryl-α-fluoroesters. Such transformations are valuable for accessing molecules with significant applications in medicinal chemistry.

Another relevant photoredox strategy involves the generation of chlorofluoromethyl radicals (•CHFCl) from chlorofluoroacetic acid. doi.org In a reported study, the decarboxylative addition of chlorofluoroacetic acid to unactivated alkenes was achieved using a photoredox catalyst. The generated •CHFCl radical adds to the alkene, leading to hydrochlorofluoromethylated products. This demonstrates a viable pathway for generating reactive intermediates from chlorofluoroacetic acid that could potentially be trapped with butanol or other nucleophiles to form the target ester, although this specific application has not been detailed.

The general principle of photoredox catalysis involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then engage in either an oxidative or reductive quenching cycle. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial electron donor, generating a more potent reductant. In an oxidative quenching cycle, the excited photocatalyst oxidizes a substrate, generating a radical cation. These SET events initiate a cascade of radical reactions that ultimately lead to the desired product. The mild conditions and high functional group tolerance make photoredox catalysis an attractive method for the synthesis of complex molecules. guidechem.com

Table 2: Analogous Photoredox-Mediated Functionalization of a Chlorofluoroacetate

ReactantsCatalyst SystemReaction ConditionsProduct TypeReference
Ethyl chlorofluoroacetate and Aryl BromidesNickel/Photoredox dual catalysisVisible light irradiation, ambient temperatureα-Aryl-α-fluoroacetates researchgate.net
Chlorofluoroacetic acid and AlkenesPhotoredox catalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)Blue LED irradiation, room temperatureHydrochlorofluoromethylated alkanes doi.org

Spectroscopic Characterization and Advanced Analytical Techniques in Butyl Chlorofluoroacetate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of specific nuclei. purity-iq.comslideshare.net For a molecule like Butyl chlorofluoroacetate, which contains hydrogen, carbon, and fluorine, multinuclear NMR experiments are particularly insightful.

Fluorine-19 NMR as a Quantitative and Qualitative Tool

Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy serves as a powerful and highly specific analytical tool. The ¹⁹F nucleus has a high natural abundance and sensitivity, similar to that of protons, making it readily observable. scholaris.ca A key advantage of ¹⁹F NMR is the wide range of chemical shifts, which minimizes the likelihood of signal overlap, a common issue in proton NMR. diva-portal.orgmdpi.com This technique is exceptionally useful for both qualitative and quantitative analysis of fluorinated compounds. diva-portal.orgnih.gov

In the qualitative analysis of this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about its electronic environment. Furthermore, this signal would exhibit coupling to the adjacent proton on the alpha-carbon (the CHClF group), resulting in a doublet. This splitting pattern is crucial for confirming the connectivity within the molecule.

For quantitative purposes, ¹⁹F NMR can be used to determine the purity of a sample or to quantify the concentration of this compound in a mixture. diva-portal.org By integrating the area of the ¹⁹F signal and comparing it to that of a known internal standard, a precise and accurate measurement of the amount of the compound can be achieved. diva-portal.org The lack of naturally occurring fluorinated compounds in most biological or environmental samples means that ¹⁹F NMR provides a clean analytical window with minimal background interference. scholaris.cabeilstein-journals.org

Proton and Carbon NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used in tandem to piece together the carbon-hydrogen framework of an organic molecule. purity-iq.comkobv.de

¹H NMR spectroscopy of this compound would provide a complete picture of the proton environments. The butyl group would give rise to a characteristic set of signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the ester oxygen (-OCH₂-). The single proton on the alpha-carbon (CHClF) would appear as a doublet of doublets, due to coupling with both the adjacent fluorine atom and the nucleus of the chlorine atom (if the isotope is NMR active, though this is often not resolved) or more simply as a doublet due to the strong coupling to fluorine. The integration of these signals would correspond to the number of protons in each unique environment (1H, 2H, 2H, 2H, 3H).

¹³C NMR provides complementary information about the carbon skeleton. purity-iq.com A proton-decoupled ¹³C NMR spectrum of this compound would be expected to show six distinct signals, one for each unique carbon atom. The carbonyl carbon (C=O) of the ester would appear at the lowest field (highest ppm value). The alpha-carbon (CHClF) would be significantly affected by the attached electronegative halogen atoms, and its signal would also be split into a doublet due to one-bond coupling with the fluorine atom. The four carbons of the butyl group would appear at higher field (lower ppm values).

The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of the molecule's structure. kobv.de

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Assignment
¹H6.5 - 7.0DoubletCHClF
¹H4.2 - 4.4Triplet-OCH₂-
¹H1.6 - 1.8Quintet-OCH₂CH₂-
¹H1.3 - 1.5Sextet-CH₂CH₃
¹H0.9 - 1.0Triplet-CH₃
¹³C165 - 170Doublet (due to ¹JCF)C=O
¹³C85 - 95Doublet (due to ¹JCF)CHClF
¹³C65 - 70Singlet-OCH₂-
¹³C30 - 35Singlet-OCH₂CH₂-
¹³C18 - 22Singlet-CH₂CH₃
¹³C13 - 15Singlet-CH₃
¹⁹F-150 to -200Doublet (due to ¹JHF)CHClF

Note: Predicted values are based on typical ranges for similar functional groups and are for illustrative purposes.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com In this technique, the sample is first injected into a gas chromatograph, where the components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. thermofisher.com As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer.

Inside the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). This spectrum serves as a molecular "fingerprint." The fragmentation pattern provides structural information that, when combined with the retention time from the gas chromatograph, can be used to identify the compound by comparing it to spectral libraries. gcms-id.ca For this compound, characteristic fragments would likely arise from the loss of the butyl group, the butoxy group, chlorine, or other small neutral molecules. This makes GC-MS an excellent tool for identifying this compound as a product in a reaction mixture or as a component in an environmental sample. dtic.milnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While standard GC-MS provides nominal masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio to several decimal places. bioanalysis-zone.com This high level of precision allows for the determination of the exact mass of a molecule. measurlabs.comnih.gov From the exact mass, it is possible to determine the unique elemental formula of the compound. researchgate.net

For example, two different compounds might have the same nominal mass but will have slightly different exact masses due to the precise mass of their constituent atoms. HRMS can distinguish between these possibilities, providing a high degree of confidence in the identification of an unknown compound. researchgate.netnih.gov This is particularly valuable in research where novel compounds are being synthesized or when confirming the identity of a product without ambiguity.

Species Formula Calculated Monoisotopic Mass (Da)
Molecular Ion [M]⁺C₆H₁₀ClFO₂168.0353
Fragment [M - C₄H₉]⁺C₂HClFO₂110.9649
Fragment [M - Cl]⁺C₆H₁₀FO₂133.0614

Note: Masses are calculated based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Analysis and In Situ Reaction Monitoring

Infrared (IR) spectroscopy is a technique based on the absorption of infrared radiation by molecules, which causes vibrations of their chemical bonds. wiley.com The frequencies of these vibrations are specific to the types of bonds and functional groups present, making IR spectroscopy an excellent tool for qualitative analysis. nih.govlibretexts.org

For this compound, the IR spectrum would display characteristic absorption bands corresponding to its functional groups. The most prominent peak would be the strong absorption from the carbonyl (C=O) stretch of the ester group, typically found in the 1735-1750 cm⁻¹ region. libretexts.org Other key absorptions would include the C-O stretching vibrations of the ester linkage, C-H stretching and bending vibrations from the butyl group, and stretches corresponding to the C-Cl and C-F bonds. libretexts.orgdocbrown.info The presence and position of these bands provide direct evidence for the functional groups within the molecule.

Beyond simple characterization, IR spectroscopy, particularly when coupled with fiber-optic probes, can be used for in situ reaction monitoring. rsc.orgjasco-global.com By inserting an Attenuated Total Reflectance (ATR) probe directly into a reaction vessel, the progress of a chemical reaction can be followed in real-time. mt.comutwente.nl For a reaction producing this compound, one could monitor the appearance and increase in intensity of the characteristic ester C=O peak. americanpharmaceuticalreview.com Simultaneously, the disappearance of reactant peaks could be tracked. This provides valuable kinetic data and helps determine reaction endpoints, identify intermediates, and gain a deeper understanding of the reaction mechanism without the need for sampling and offline analysis. mt.com

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
2850-3000C-H StretchAlkyl (Butyl group)
1735-1750C=O StretchEster
1150-1250C-O StretchEster
1000-1100C-F StretchFluoroalkane
600-800C-Cl StretchChloroalkane

Note: These are typical wavenumber ranges for the indicated functional groups.

Chromatographic Separation Methods (e.g., GC-FID, MPLC)

The separation and quantification of this compound in various matrices rely on robust chromatographic techniques. Gas chromatography (GC) and medium-pressure liquid chromatography (MPLC) are two such powerful methods employed for the analysis of halogenated esters and related compounds. While specific application notes for this compound are not extensively detailed in publicly available literature, suitable methodologies can be inferred from the analysis of structurally analogous compounds, such as other alkyl haloacetates.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a standard and effective technique for the analysis of volatile and semi-volatile organic compounds like this compound. The FID is particularly advantageous due to its high sensitivity to hydrocarbons and a wide linear range. researchgate.net6-napse.com The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the analysis of this compound, a non-polar or medium-polarity column would be appropriate, given the compound's ester functionality and halogen substituents. Purity analysis of related compounds like butyl chloroacetate (B1199739) is often verified using GC. The selection of the stationary phase is critical for achieving adequate resolution from potential impurities or other components in a mixture.

A hypothetical GC-FID method for the analysis of this compound, based on common practices for similar alkyl halides and esters, is detailed below. nih.gov The method would involve optimizing the temperature program to ensure efficient separation and sharp peaks.

Representative GC-FID Parameters for this compound Analysis

Parameter Value
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Detector Temperature 300 °C
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL (split or splitless, depending on concentration)

| Oven Program | Initial Temp: 60 °C (hold for 2 min), Ramp: 10 °C/min to 240 °C, Hold for 5 min |

This table presents a representative method based on the analysis of structurally similar compounds.

Medium-Pressure Liquid Chromatography (MPLC)

Medium-pressure liquid chromatography (MPLC) serves as an efficient purification technique, particularly for preparative scale separations. nih.gov It operates at a lower pressure than high-performance liquid chromatography (HPLC) but provides better resolution and speed than traditional gravity column chromatography. researchgate.net For a compound like this compound, which possesses some polarity due to the ester group and halogens, reversed-phase MPLC would be a suitable approach for purification.

In a reversed-phase setup, a non-polar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. The separation of fluorinated esters has been successfully achieved using such systems. mdpi.com The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is crucial for optimizing the separation. mdpi.comnih.gov Gradient elution, where the mobile phase composition is changed over time, can be employed to effectively separate compounds with a range of polarities. nih.gov

Representative MPLC Parameters for the Purification of this compound

Parameter Value
Column C18-functionalized silica (B1680970) gel (40-63 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a higher percentage of A, gradually increasing B over the run to elute the compound
Flow Rate 10 - 50 mL/min (depending on column dimensions)

| Detection | UV detector (if the compound has a chromophore) or Refractive Index Detector (RI) |

This table outlines a representative MPLC method for the purification of this compound based on established protocols for similar fluorinated and ester compounds. nih.govmdpi.comnih.gov

Theoretical and Computational Investigations of Butyl Chlorofluoroacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

No publicly available research specifically details Density Functional Theory (DFT) studies on the reaction mechanisms of Butyl chlorofluoroacetate. General applications of DFT are widely used to investigate the electronic structure and reactivity of organic molecules, providing insights into reaction pathways, transition states, and activation energies. However, dedicated studies focusing on this compound are not found in the current body of scientific literature.

Conformational Analysis and Stereochemical Impact

A comprehensive conformational analysis of this compound using quantum chemical calculations has not been reported in publicly accessible literature. Such studies would be valuable for understanding the molecule's three-dimensional structure, identifying stable conformers, and determining the energetic barriers between them. This information is crucial for understanding its stereochemical impact on reactivity and interactions.

Molecular Dynamics Simulations for Intermolecular Interactions

There is no specific research available that employs molecular dynamics (MD) simulations to investigate the intermolecular interactions of this compound. MD simulations could provide detailed insights into the behavior of this compound in various environments, such as in solution or at interfaces, by simulating the movements of atoms and molecules over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Properties

No specific Quantitative Structure-Activity Relationship (QSAR) models for predicting the biological and environmental properties of this compound have been developed and published in the scientific literature. QSAR studies are instrumental in predicting the properties of chemicals based on their molecular structure, but such an analysis has not been performed for this particular compound.

Computational Docking Studies in Biochemical Systems

There are no available computational docking studies investigating the interaction of this compound with specific biochemical targets. Docking simulations are used to predict the binding orientation and affinity of a molecule to a target protein or enzyme, which is a critical step in drug discovery and toxicology, but this has not been applied to this compound in any published research.

Toxicological and Ecotoxicological Research Perspectives on Halogenated Esters

Mechanisms of Toxicity at the Cellular and Molecular Level

The toxicity of many halogenated compounds stems from their reactivity and ability to interfere with normal cellular processes. noaa.gov At the molecular level, these compounds can induce oxidative stress, disrupt protein folding leading to endoplasmic reticulum stress, and activate inflammatory pathways.

Oxidative Stress Induction

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to readily detoxify these reactive intermediates or easily repair the resulting damage. Halogenated compounds can promote the formation of ROS through various mechanisms, including the disruption of mitochondrial function and the uncoupling of cellular respiration. This can lead to damage to lipids, proteins, and DNA, ultimately compromising cell viability.

For instance, studies on other halogenated hydrocarbons have demonstrated their ability to induce lipid peroxidation, a key indicator of oxidative stress. The high reactivity of the halogen atoms can lead to the abstraction of hydrogen atoms from lipids, initiating a chain reaction of lipid degradation.

Table 1: Potential Indicators of Oxidative Stress by Halogenated Compounds

BiomarkerDescriptionPotential Effect of Halogenated Compound Exposure
Reactive Oxygen Species (ROS) Highly reactive molecules containing oxygen, such as superoxide (B77818) and hydrogen peroxide.Increased production
Malondialdehyde (MDA) A marker of lipid peroxidation.Increased levels
Glutathione (GSH) An important cellular antioxidant.Depletion of reduced GSH
Superoxide Dismutase (SOD) An antioxidant enzyme that catalyzes the dismutation of superoxide.Altered activity
Catalase (CAT) An antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide.Altered activity

This table is illustrative and based on general toxicological principles of halogenated compounds, not on specific data for Butyl chlorofluoroacetate.

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is a critical organelle involved in protein synthesis and folding. The accumulation of misfolded or unfolded proteins in the ER lumen leads to a state known as ER stress. Halogenated compounds can induce ER stress by interfering with protein folding machinery or by causing an influx of misfolded proteins.

In response to ER stress, cells activate the unfolded protein response (UPR), a signaling pathway aimed at restoring ER homeostasis. However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic pathway, leading to programmed cell death.

Inflammasome Activation Pathways

Inflammasomes are multiprotein complexes that play a central role in the innate immune system by regulating the activation of caspase-1 and the subsequent processing and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Some toxic compounds can trigger the assembly and activation of inflammasomes, leading to an inflammatory response. While direct evidence for inflammasome activation by this compound is lacking, other halogenated molecules have been shown to act as danger signals that can initiate this pathway.

Organ-Specific Toxicological Effects of Halogenated Compounds

The toxic effects of halogenated compounds are often not uniformly distributed throughout the body but can target specific organs. taylorandfrancis.com The liver, kidneys, and nervous system are frequently affected due to their roles in metabolism, excretion, and high energy demand, respectively.

Hepatic and Renal Impacts

The liver is a primary site for the metabolism of foreign compounds, including halogenated esters. Metabolic activation of these compounds can lead to the formation of reactive intermediates that can cause direct damage to hepatocytes. This can manifest as liver inflammation (hepatitis), cell death (necrosis or apoptosis), and, in chronic cases, fibrosis and cirrhosis.

The kidneys are also susceptible to damage from halogenated compounds as they are responsible for filtering and excreting waste products from the blood. A study on chlorofluoroacetic acid, a related compound, demonstrated its potential to cause nephrotoxicity in rats. nih.gov The study showed that administration of chlorofluoroacetic acid led to renal proximal tubular damage. nih.gov This suggests that the kidneys could be a target for the toxic effects of this compound.

Table 2: Potential Organ-Specific Toxicological Effects of Halogenated Esters

OrganPotential Toxic EffectUnderlying Mechanism
Liver Hepatotoxicity (inflammation, necrosis, fibrosis)Metabolic activation to reactive intermediates, oxidative stress.
Kidney Nephrotoxicity (tubular damage)Accumulation of toxic metabolites, direct cellular injury.
Nervous System Neurotoxicity (sedation, hypoactivity)Interference with neurotransmission, neuronal cell death.

This table is based on findings from related halogenated compounds and does not represent specific data for this compound.

Neurotoxicological Considerations

The nervous system can also be a target for halogenated compounds. epa.gov Due to their lipophilic nature, many halogenated organic compounds can cross the blood-brain barrier and accumulate in nervous tissue. noaa.gov Their effects can range from transient functional changes to permanent structural damage. A study on the neurotoxicity of n-butyl acetate (B1210297), which shares the butyl ester component, showed transient signs of sedation and hypoactivity in rats at high concentrations, although no cumulative neurotoxicity was observed. nih.gov The halogenated portion of this compound, however, could contribute to a different and potentially more significant neurotoxic profile.

Reproductive and Developmental Toxicity Assessments

Investigations into the reproductive and developmental effects of halogenated esters often draw upon data from their corresponding haloacetic acids (HAAs), which are common water disinfection by-products. rmit.edu.vn Numerous toxicological studies in animal models indicate that certain HAAs can impact the reproductive system, affect fertility, and induce fetal anomalies and growth retardation. rmit.edu.vn

Developmental toxicity has been observed in rats exposed to 2,4-Dichlorophenoxyacetic acid (2,4-D) and its various ester forms. epa.gov The primary developmental effects noted include an increased incidence of skeletal abnormalities, which occur at exposure levels that saturate the renal clearance capacity of the animal. epa.gov Similarly, studies on various haloacetic acids have identified a range of developmental effects in animal models, such as heart and kidney malformations and reduced growth rates in newborns, although findings from human epidemiological studies have been mixed. nh.gov

In vitro studies, such as rodent whole embryo culture assays, have been instrumental in assessing the direct developmental toxicity of these compounds without the influence of maternal metabolic factors. nih.gov Research on dihaloacetic acids (DCA, DBA, and BCA) in mouse embryo cultures showed that these compounds could produce dysmorphogenesis, with the effects being dependent on the specific chemical and the duration of exposure. nih.gov These studies suggest that relatively high concentrations and prolonged exposures are necessary to elicit developmental alterations in this in vitro system. nih.gov Further research in zebrafish embryos exposed to 2,4-D revealed decreased survival and hatching rates, with pericardial edema being the most common developmental defect observed. nih.gov

Table 1: Summary of Developmental Toxicity Findings for Structurally Related Halogenated Compounds
Compound/ClassModel SystemObserved EffectsReference
Haloacetic Acids (HAAs)Experimental AnimalsFetal anomalies, growth retardation, effects on reproductive system. rmit.edu.vn
Dichloroacetic acid (DCA)Mouse Whole Embryo CultureIncreased incidence of dysmorphic embryos with 6 or 26-hour exposures. nih.gov
Dibromoacetic acid (DBA)Mouse Whole Embryo CultureIncreased incidence of dysmorphic embryos with 26-hour exposure. nih.gov
Bromochloroacetic acid (BCA)Mouse Whole Embryo CultureIncreased incidence of dysmorphic embryos with 3, 6, or 26-hour exposures. nih.gov
2,4-D and its estersRatsIncreased incidence of skeletal abnormalities. epa.gov
2,4-DZebrafish EmbryosDecreased survival and hatching rates; pericardial edema. nih.gov

Genotoxicity and Mutagenicity Studies, Including Test Limitations

Halogenated esters, particularly alkyl esters, are recognized as potential genotoxic impurities (PGIs), primarily due to their activity as alkylating agents. nih.govresearchgate.net These compounds possess the ability to alkylate DNA bases, which can lead to mutations or chromosomal damage. mdpi.com The presence of halogen substituents, such as chlorine or bromine, can increase the electrophilicity of a molecule, thereby enhancing its reactivity with DNA. researchgate.net

A standard battery of in vitro and in vivo tests is used to assess the genotoxic potential of chemicals. Common assays include the bacterial reverse mutation assay (Ames test), and mammalian cell assays such as the in vitro micronucleus (IVM) assay and the chromosome aberration assay. nih.govnih.gov Studies on various alkyl halides and esters have shown positive results in some of these assays, indicating a potential for clastogenicity (chromosome breakage) or aneuploidy (abnormal chromosome number). nih.govresearchgate.net For example, a study investigating 22 halogenated alkanes and alkylesters found a strong correlation between results from the in-vitro micronucleus assay in Chinese Hamster Ovary (CHO) cells, a deletion recombination assay in S. cerevisiae, and chemical reactivity. nih.gov

However, there are significant limitations to in vitro genotoxicity testing that must be considered when interpreting results. A primary issue is the high rate of "false positive" or "misleading" results, where a compound shows genotoxic activity in vitro but is not genotoxic in a whole animal (in vivo). nih.govfiocruz.br This discrepancy can arise from several factors inherent to the test systems.

Key Limitations of In Vitro Genotoxicity Assays:

Metabolic Activation: In vitro tests often use an external metabolic activation system (e.g., rat liver S9 fraction) to simulate mammalian metabolism. This system may not perfectly replicate the complex metabolic pathways in a living organism, potentially leading to the formation of reactive metabolites that would not occur in vivo, or failing to detoxify the substance as would happen in a whole animal. nih.gov

Extreme Experimental Conditions: The high concentrations of test substances used in vitro can lead to cellular toxicity through mechanisms not relevant to human exposure levels, such as changes in pH or osmolality, which can secondarily induce DNA damage. nih.gov

Cell Type Specificities: The mammalian cell lines commonly used (e.g., CHO, V79, TK6) have different metabolic capacities and DNA repair capabilities compared to human primary cells, which can influence their response to a test chemical. nih.govscitovation.com

Low Specificity: While highly sensitive to detecting genotoxic agents, mammalian cell assays in particular are known for their low specificity, which contributes to the high incidence of false positives that require unnecessary follow-up testing in animals. fiocruz.br

These limitations highlight the importance of evaluating in vitro results in the context of the compound's chemical properties and the specific test conditions. Positive results in in vitro assays often necessitate further investigation with in vivo tests to determine their relevance to human health. nih.gov

Table 2: Common Genotoxicity Assays and Their Limitations
AssayEndpoint MeasuredCommon LimitationsReference
Ames Test (Bacterial Reverse Mutation)Gene mutations (point mutations, frameshifts)Lack of mammalian metabolism and DNA repair systems; may not detect all classes of mutagens. researchgate.net
In Vitro Micronucleus (IVM) AssayChromosome breakage (clastogenicity) or loss (aneuploidy)High rate of false positives; sensitivity to cytotoxic culture conditions; artificial metabolic activation. nih.govfiocruz.br
In Vitro Chromosome Aberration AssayStructural and numerical chromosome changesSubjective scoring; high rate of false positives under conditions of high cytotoxicity. nih.gov
In Vivo Micronucleus AssayChromosome damage in bone marrow erythrocytesLess sensitive to some aneugens; requires use of whole animals. nih.gov

Endocrine Disrupting Potential of Structurally Related Halogenated Compounds

A wide array of halogenated industrial chemicals are recognized as endocrine-disrupting chemicals (EDCs). nih.gov EDCs are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones. frontiersin.org Halogenated compounds, including organochlorines, polybrominated compounds, and others, can disrupt endocrine function through various mechanisms, with the thyroid and steroid hormone systems being particularly vulnerable. nih.govnih.gov

One of the most well-documented mechanisms of endocrine disruption by halogenated compounds is interference with thyroid hormone (TH) signaling. nih.gov Thyroid hormones, which are themselves halogenated (iodinated), are critical for neurodevelopment, growth, and metabolism. nih.gov Many halogenated phenolic compounds, which can be metabolites of larger industrial chemicals, bear a structural resemblance to thyroid hormones. nih.gov This similarity allows them to:

Bind to Thyroid Hormone Transport Proteins: Chemicals like hydroxylated polychlorinated biphenyls (PCBs) and other halogenated phenols can competitively bind to transthyretin (TTR), a key transport protein for the thyroid hormone thyroxine (T4) in the blood. nih.govnih.gov This can displace T4, leading to its increased metabolism and excretion, ultimately lowering circulating T4 levels. nih.gov

Interact with Thyroid Receptors: Some EDCs can directly interact with thyroid hormone receptors in target cells, acting as either agonists or antagonists, thereby disrupting gene expression regulated by these hormones. bioscientifica.com

Inhibit Hormone Metabolism: Certain brominated flame retardants and halogenated phenolics have been shown to inhibit the activity of sulfotransferase enzymes, which are involved in the metabolism and clearance of thyroid hormones. bioscientifica.com

Beyond the thyroid system, many halogenated hydrocarbons can interfere with steroid hormone pathways. taylorandfrancis.com They can act as agonists or antagonists for estrogen and androgen receptors, altering reproductive development and function. nih.govnih.gov The group of molecules classified as EDCs is highly diverse and includes pesticides, plasticizers (e.g., phthalates), and industrial by-products (e.g., dioxins). nih.govresearchgate.net Given that this compound is a halogenated ester, its potential to act as an endocrine disruptor, particularly through interference with thyroid or steroid hormone pathways, warrants consideration based on the established activities of this broad chemical class.

Table 3: Mechanisms of Endocrine Disruption by Halogenated Compounds
MechanismDescriptionExamples of Compound ClassesReference
Thyroid Hormone Transport InterferenceCompetitively binds to transport proteins like transthyretin (TTR), displacing thyroxine and lowering its levels.Hydroxylated PCBs, Chlorophenols, Bromoxynil nih.gov
Receptor Agonism/AntagonismBinds to and either activates or blocks steroid (estrogen, androgen) or thyroid hormone receptors.Bisphenol A (BPA), Phthalates, some pesticides (DDT) nih.govbioscientifica.com
Altered Hormone MetabolismInhibits or induces enzymes responsible for the synthesis or degradation of hormones (e.g., sulfotransferases).Brominated flame retardants, Halogenated phenolics bioscientifica.com
Disruption of HPT AxisInterferes with the hypothalamus-pituitary-thyroid (HPT) feedback loop, affecting TSH release or thyroid gland function.PCBs, Dioxins, Hexachlorobenzene nih.govnih.gov

Applications and Emerging Research Directions for Butyl Chlorofluoroacetate in Specialized Fields

Role as a Synthetic Intermediate and Building Block in Organic Synthesis

Butyl chlorofluoroacetate is a fluorinated ester that serves as a valuable synthetic intermediate and building block in organic chemistry. alfa-chemistry.comsigmaaldrich.comboronmolecular.com Organic building blocks are functionalized molecules that form the basic components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.comboronmolecular.com The incorporation of fluorine atoms or fluorinated groups, such as the chlorofluoromethyl group present in this compound, is a critical strategy in modern chemistry to modulate the physical and chemical properties of molecules.

As a building block, this compound provides a reactive center that can be used to introduce the chlorofluoroacetyl group into larger molecules. This is particularly significant because the presence of both chlorine and fluorine on the alpha-carbon imparts unique electronic properties and reactivity. Fluorinated building blocks are known to enhance thermal stability and are foundational in medicinal chemistry, agrochemistry, and materials science. The ester functionality of this compound allows it to participate in a variety of standard organic reactions, such as transesterification, amidation, and reduction, making it a versatile precursor for a range of more complex fluorinated compounds. Its role is analogous to other versatile intermediates, like cyclobutenones, which serve as core components in the synthesis of diverse molecular scaffolds. orgsyn.org

Pharmaceutical and Agrochemical Applications of Fluorinated Compounds

The introduction of fluorine into bioactive molecules is a well-established strategy in the pharmaceutical and agrochemical industries to enhance efficacy and metabolic stability. uspto.govresearchgate.net It is estimated that approximately 20-30% of all new approved drugs and about 25% of licensed herbicides contain at least one fluorine atom. researchgate.netst-andrews.ac.uk Fluorinated building blocks like this compound are instrumental in the synthesis of these specialized chemicals. researchgate.net

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to improve the pharmacological and physicochemical profiles of parent compounds. uspto.gov In agrochemicals, fluorination can lead to products with improved performance and stability. Similarly, in pharmaceuticals, fluorinated compounds often exhibit enhanced metabolic resistance and better binding affinity to target enzymes. uspto.govnih.gov

The deliberate incorporation of halogen atoms into molecular scaffolds is a key tactic in the design of new bioactive compounds. researchgate.net Halogenation can significantly alter a molecule's electronic distribution, conformation, and membrane permeability, thereby enhancing its biological activity and pharmacokinetic properties. nih.govresearchgate.net The synthesis of these selectively halogenated molecules often relies on the use of specialized halogen-containing building blocks. researchgate.netresearchgate.net

This compound can serve as a precursor for introducing the α-chlorofluoroacetyl moiety, a group that can be converted into other functional groups. The synthesis of complex bioactive molecules often involves multi-step processes where such building blocks are incorporated early in the synthetic route. Both chemical and enzymatic methods are being explored to achieve regio- and stereo-selective halogenation under mild conditions, highlighting the importance of developing versatile and efficient synthetic methodologies. nih.govnih.govcancer.gov

A significant and recent application for intermediates derived from chlorofluoroacetic acid is in the development of covalent inhibitors, particularly for viral proteases like the SARS-CoV-2 3C-like protease (3CLpro or Mpro). biorxiv.orgnih.gov Covalent inhibitors form a stable bond with their target protein, often leading to potent and sustained inhibition. researchgate.netnomuraresearchgroup.com

Researchers have developed a class of covalent inhibitors for the SARS-CoV-2 main protease that utilizes α-chlorofluoroacetamide (CFA) as a reactive "warhead" to target a key cysteine residue (Cys145) in the enzyme's active site. biorxiv.orgnih.govnih.govresearchgate.net The synthesis of these CFA-containing inhibitors involves coupling chlorofluoroacetic acid (or its activated ester derivative, for which this compound is a direct synthetic equivalent) with a peptide-like scaffold. biorxiv.org This reaction forms the critical amide bond of the CFA warhead.

Detailed studies have revealed that the stereochemistry of the CFA unit is crucial for the inhibitor's activity. For instance, a specific enantiomer of a CFA-based inhibitor, YH-6, which possesses an (R)-configuration at the CFA unit, demonstrated potent inhibition of SARS-CoV-2 replication, comparable to the approved antiviral nirmatrelvir. nih.gov X-ray crystallography confirmed that the inhibitor forms a covalent bond with the catalytic Cys145 of the 3CL protease. nih.govnih.gov This research underscores the importance of chlorofluoroacetate derivatives as key building blocks for creating highly specific and potent therapeutic agents.

Table 1: Research Findings on a Chlorofluoroacetamide-Based Covalent Inhibitor (YH-6)

FindingDescriptionReference
TargetSARS-CoV-2 3C-like Protease (3CLpro / Mpro) biorxiv.orgnih.gov
Reactive "Warhead"α-chlorofluoroacetamide (CFA) biorxiv.orgnih.gov
Mechanism of ActionCovalent modification of the catalytic Cys145 residue in the protease active site. nih.govnih.gov
Key StereochemistryThe (R)-configuration at the CFA chiral center was found to be significantly more potent than other stereoisomers. nih.govnih.gov
Biological ActivityStrongly blocks SARS-CoV-2 replication in infected cells, with potency comparable to nirmatrelvir. nih.gov

The substitution of hydrogen with halogen atoms, particularly fluorine, has profound and predictable effects on the pharmacological properties of a drug candidate. biorxiv.org The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. uspto.gov Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can influence how the molecule interacts with its biological target. researchgate.net

Introducing halogens generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability. uspto.govresearchgate.net These modifications are critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately transforming a biologically active molecule into a viable drug.

Table 2: Effects of Halogenation on Molecular Properties

PropertyEffect of Halogenation (Especially Fluorination)Reference
Metabolic StabilityIncreased due to the high strength of the C-F bond, which resists enzymatic cleavage. uspto.gov
LipophilicityGenerally increased, which can improve membrane permeability and absorption. uspto.govresearchgate.net
Binding AffinityCan be enhanced through favorable electrostatic or polar interactions with the target protein. nih.gov
Acidity/Basicity (pKa)Modified due to the strong electron-withdrawing inductive effect of fluorine. researchgate.net
ConformationCan be altered, potentially locking the molecule into a more bioactive shape. researchgate.net

Potential in Materials Science Applications

While the primary focus for many fluorinated building blocks is in life sciences, their unique properties also make them attractive for materials science applications. mdpi.com Fluorinated polymers, such as polytetrafluoroethylene (Teflon), are renowned for their high thermal stability, chemical inertness, and low surface energy.

The butyl group in this compound also brings properties relevant to materials science. Butyl-based materials, like butyl rubber, are known for their excellent resistance to moisture, flexibility, and durability, making them ideal for sealants, adhesives, and anti-corrosion coatings. butylcompound.com

The combination of a fluorinated functional group and a butyl chain in a single molecule suggests potential applications for this compound or its derivatives as:

Monomers or Additives: For creating specialized polymers with tailored properties, such as enhanced hydrophobicity, chemical resistance, and thermal stability.

Surface Modifiers: To create water-repellent and chemically resistant coatings. The butyl group could promote adhesion to surfaces while the fluorinated component provides the desired surface properties.

Specialty Lubricants: Where the combination of thermal stability from the C-F bond and the properties of the alkyl chain could be advantageous.

Future Research Challenges and Opportunities

The utility of this compound and related compounds presents several avenues for future research. A primary challenge remains the development of cost-effective and highly stereoselective synthetic methods to produce complex chiral fluorinated molecules. mdpi.comnih.gov

Significant opportunities lie in expanding the application of the chlorofluoroacetamide (B1361830) (CFA) warhead. The success of CFA-based covalent inhibitors against the SARS-CoV-2 protease opens the door to designing similar inhibitors for other cysteine-dependent enzymes implicated in different diseases. biorxiv.orgresearchgate.net Further exploration could involve fine-tuning the peptide scaffold to target other proteases or enzymes with accessible cysteine residues.

In materials science, a key opportunity is the systematic investigation of polymers and surface coatings derived from this compound. Research could focus on synthesizing and characterizing these novel materials to fully understand their physical and chemical properties, potentially leading to new high-performance materials for specialized applications. Additionally, advancing greener synthetic methods, such as enzymatic halogenation, remains a critical goal to make the production of these valuable compounds more sustainable. nih.gov

Q & A

Q. What are the established synthetic routes for Butyl chlorofluoroacetate, and what experimental parameters are critical for optimizing yield?

this compound is typically synthesized via esterification of chlorofluoroacetic acid with butanol, using coupling agents like thionyl chloride or carbodiimides. Key parameters include temperature control (20–25°C), anhydrous conditions to prevent hydrolysis, and stoichiometric excess of the alcohol to drive the reaction. Reaction progress can be monitored via TLC or FTIR to track ester bond formation (C=O stretch at ~1740 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • NMR : Focus on ¹H and ¹⁹F NMR. The axial proton adjacent to fluorine in the ester group shows a characteristic doublet (JHF ~50–51 c.p.s.) in low-field regions (e.g., 349–400 c.p.s. in CDCl₃). Fluorine coupling splits adjacent proton resonances into distinct multiplets .
  • IR : Look for ester C=O (~1740 cm⁻¹), C-F (~1100–1200 cm⁻¹), and C-Cl (~550–850 cm⁻¹) stretches. Secondary bands for alkyl chains (C-H ~2800–3000 cm⁻¹) confirm butyl group integration .

Advanced Research Questions

Q. How can contradictory NMR data arising from stereochemical or solvent effects in this compound derivatives be resolved?

Contradictions often stem from dynamic processes (e.g., rotamer interconversion) or solvent-induced shifts. To address this:

  • Perform variable-temperature NMR to identify slow-exchange systems.
  • Compare spectra in deuterated solvents with differing polarities (e.g., DMSO-d6 vs. CDCl₃).
  • Validate assignments using 2D techniques (COSY, HSQC) and cross-reference coupling constants (JHF, JHH) with computational models (DFT calculations) .

Q. What analytical strategies are recommended for detecting trace degradation products of this compound in environmental matrices?

Use LC-MS/MS with electrospray ionization (ESI) in negative mode for polar degradation products (e.g., chlorofluoroacetic acid). Optimize chromatographic separation with a C18 column and 0.1% ammonium acetate in water/acetonitrile gradients. For non-polar derivatives, employ GC-MS with electron capture detection (ECD) to enhance sensitivity for halogenated species .

Q. How can researchers differentiate between thermal decomposition pathways and hydrolytic degradation of this compound under experimental conditions?

  • Thermal Decomposition : Conduct thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile byproducts (e.g., CO2, HCl, HF). Use inert atmospheres (N2) to isolate pyrolysis pathways .
  • Hydrolysis : Perform kinetic studies in buffered aqueous solutions (pH 4–9) at controlled temperatures. Monitor ester hydrolysis via pH stat titration or LC-MS quantification of chlorofluoroacetic acid .

Q. What mechanistic insights explain the formation of solvent-derived byproducts (e.g., acetamides) during this compound reactions?

Solvent participation is common in polar aprotic media. For example, acetonitrile can act as a nucleophile under acidic conditions, forming acetamido derivatives. Confirm solvent involvement via isotopic labeling (e.g., <sup>13</sup>C-acetonitrile) or LC-HRMS to detect adducts. Control reactions in deuterated solvents (e.g., DMF-d7) can further clarify pathways .

Q. How should researchers design stability studies to assess this compound’s reactivity under varying storage and reaction conditions?

  • Storage Stability : Test long-term stability in amber vials under inert gas (argon) at –20°C, 4°C, and 25°C. Analyze aliquots monthly via HPLC-UV for ester content.
  • Reaction Stability : Expose the compound to simulated reaction conditions (e.g., refluxing toluene, strong bases/acids) and monitor degradation via real-time IR or inline NMR .

Methodological Notes

  • Safety Protocols : Use fume hoods, PPE (nitrile gloves, goggles), and self-contained breathing apparatus (SCBA) during synthesis or decomposition studies due to lachrymatory and toxic gas risks (e.g., HF, HCl) .
  • Data Validation : Cross-validate spectral interpretations with synthetic standards and collaborative inter-laboratory studies to minimize artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.